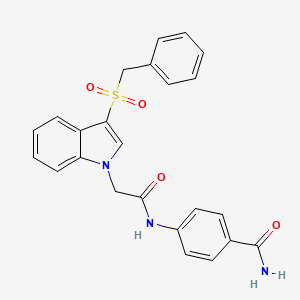

4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c25-24(29)18-10-12-19(13-11-18)26-23(28)15-27-14-22(20-8-4-5-9-21(20)27)32(30,31)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVNWBDUWBNJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzylsulfonyl chloride reacts with the indole under basic conditions. The acetamido group is then added through an acylation reaction, and finally, the benzamide moiety is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the benzylsulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes involved in sulfonation and amidation reactions.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can act as a pharmacophore, interacting with the active site of enzymes and inhibiting their activity. The indole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted indole-acetamides. Below is a detailed comparison with key analogs, focusing on structural features, pharmacological activity, and physicochemical properties.

Key Structural Analogs

2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (Compound 4, )

- Structure : Features a 1,3,4-oxadiazole-thiol moiety linked to the indole ring.

- Synthesis : Prepared via cyclization of hydrazine hydrate and carbon disulfide, yielding a thiol group critical for antimicrobial activity .

- Activity : Demonstrated moderate antimicrobial activity (MIC: 32 µg/mL against E. coli and S. aureus) due to the thiol group’s nucleophilic reactivity .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

- Structure : Includes diverse N-substituents (e.g., methyl, chloro, nitro groups) on the acetamide chain.

- Activity : Chloro-substituted derivatives (e.g., 8d) showed enhanced antimicrobial potency (MIC: 8 µg/mL) due to increased lipophilicity and membrane penetration .

Target Compound: 4-(2-(3-(Benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide Structure: Replaces the oxadiazole-thiol group with a benzylsulfonyl moiety, increasing steric bulk and electron-withdrawing capacity. Synthesis: Likely involves sulfonation of the indole ring followed by coupling with acetamido-benzamide, differing from the oxadiazole-based routes in .

Pharmacological and Physicochemical Comparison

Key Observations :

- The target compound’s benzylsulfonyl group increases molecular weight and lipophilicity (logP ~4.2), which may enhance membrane permeability but reduce aqueous solubility compared to analogs .

- Antimicrobial Activity : While oxadiazole-thiol derivatives (e.g., Compound 4) rely on thiol-mediated disruption of bacterial membranes, the sulfonyl group in the target compound may inhibit enzyme activity via stronger electrostatic interactions.

- Toxicity : Chloro-substituted analogs (e.g., 8d) exhibit higher toxicity, likely due to reactive intermediates; the sulfonyl group may reduce off-target effects by improving selectivity .

Biological Activity

4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide, also known as CAS No. 898454-27-8, is a complex organic compound that combines several functional groups, including a benzylsulfonyl group, an indole ring, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The benzylsulfonyl group acts as a pharmacophore that can bind to the active sites of various enzymes, inhibiting their activity. This is particularly relevant in pathways associated with cancer cell proliferation and inflammation.

- Protein Interaction : The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the stability of the compound's binding to its targets.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit a broad spectrum of pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives with indole structures can inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis.

- Antimicrobial Effects : Some studies have reported antibacterial and antifungal activities for related compounds, indicating potential use in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study demonstrated that indole derivatives could inhibit the proliferation of various cancer cell lines. The presence of the benzylsulfonyl group was crucial for enhancing the bioactivity of these compounds against cancer cells .

- Antimicrobial Studies : Research involving benzimidazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested using the broth microdilution method, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar indole-based compounds have highlighted how modifications to the benzylsulfonyl and acetamido groups can influence biological activity. For instance, variations in substituents on the indole ring can enhance enzyme inhibition potency .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide, and how can reaction yields be optimized?

- The synthesis typically involves multi-step reactions, including indole sulfonylation, acetamido coupling, and benzamide formation. Key intermediates like benzylsulfonyl indole are synthesized via nucleophilic substitution or sulfonylation under controlled pH and temperature (e.g., using DCM as a solvent at 0–5°C). Yield optimization may require adjusting stoichiometry, catalysts (e.g., EDCI/HOBt for amide bonds), or purification methods like column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- High-resolution mass spectrometry (HRMS) and are essential for structural confirmation. Purity is validated via HPLC (≥95% purity threshold) and elemental analysis. For example, peaks at δ 7.2–8.1 ppm confirm aromatic and indole protons, while HRMS matches theoretical molecular weights (e.g., CHNOS requires 446.11 g/mol) .

Q. How can solubility challenges during biological assays be addressed?

- Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies, such as salt formation or nanoemulsion, may enhance bioavailability. Stability is monitored via LC-MS under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Discrepancies often arise from pharmacokinetic factors (e.g., metabolic degradation) or tissue penetration limits. Solutions include:

- Pharmacokinetic profiling : Assess plasma half-life (t), C, and AUC via LC-MS/MS.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve absorption.

- Toxicology studies : Evaluate hepatotoxicity (ALT/AST levels) and renal clearance in rodent models .

Q. How is the structure-activity relationship (SAR) of sulfonyl indole derivatives explored for anticancer applications?

- SAR studies involve systematic modifications:

- Sulfonyl group replacement : Compare benzylsulfonyl vs. aryl sulfonamides for target affinity (e.g., Bcl-2/Mcl-1 inhibition).

- Indole substituents : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to enhance apoptotic activity.

- Benzamide variations : Fluorine or methyl groups on the benzamide ring can modulate lipophilicity (logP) and IC values in cancer cell lines (e.g., MCF-7, A549) .

Q. What computational methods predict the binding affinity of this compound to therapeutic targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like Bcl-2 (PDB: 4AQ3). Key residues (e.g., Arg105, Asp108) form hydrogen bonds with the sulfonyl group.

- MD simulations : GROMACS evaluates binding stability over 100 ns trajectories.

- QSAR models : Correlate substituent electronegativity with cytotoxic activity (R > 0.85) .

Methodological Guidance

Q. How to design dose-response studies for evaluating anticancer efficacy?

- Use a logarithmic concentration range (0.1–100 µM) in triplicate. Measure viability via MTT assay at 48–72 hours. Calculate IC using nonlinear regression (GraphPad Prism). Validate selectivity via non-cancerous cell lines (e.g., HEK293) .

Q. What in vitro assays assess anti-inflammatory potential?

- NF-κB inhibition : Luciferase reporter assays in LPS-stimulated RAW264.7 macrophages.

- Cytokine profiling : ELISA quantifies TNF-α and IL-6 levels.

- COX-2 inhibition : Western blot or fluorescence-based activity assays .

Data Interpretation

Q. How to address low reproducibility in enzyme inhibition assays?

- Standardize assay conditions:

- Enzyme source : Use recombinant proteins (≥90% purity).

- Controls : Include positive (e.g., staurosporine) and negative (DMSO-only) controls.

- Kinetic analysis : Calculate K values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.